molecular formula C10H17ClF2N4 B7982044 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride

Cat. No.: B7982044
M. Wt: 266.72 g/mol
InChI Key: GLOJEKJSLVAJAV-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, linked to a piperidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions .

Preparation Methods

The synthesis of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride involves several key steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4.ClH/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15;/h1,4,8,10H,2-3,5-7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOJEKJSLVAJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC=NN2C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClF2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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